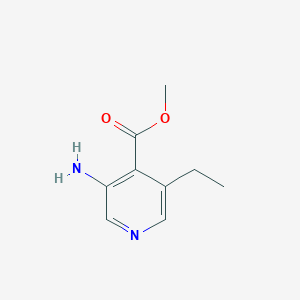

Methyl 3-amino-5-ethylisonicotinate

Descripción

Methyl 3-amino-5-ethylisonicotinate is a substituted pyridine derivative characterized by an amino group at position 3, an ethyl group at position 5, and a methyl ester moiety. The ethyl substituent likely influences steric bulk, solubility, and reactivity compared to its methyl counterpart .

Propiedades

Número CAS |

1823885-54-6 |

|---|---|

Fórmula molecular |

C9H12N2O2 |

Peso molecular |

180.2 g/mol |

Nombre IUPAC |

methyl 3-amino-5-ethylpyridine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-3-6-4-11-5-7(10)8(6)9(12)13-2/h4-5H,3,10H2,1-2H3 |

Clave InChI |

AUFILBLFGAXCTD-UHFFFAOYSA-N |

SMILES |

CCC1=CN=CC(=C1C(=O)OC)N |

SMILES canónico |

CCC1=CN=CC(=C1C(=O)OC)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Methyl 3-amino-5-methylisonicotinate

This analog shares the same core structure but differs in the substituent at position 5 (methyl instead of ethyl). Key properties from available data include:

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Storage : Requires protection from light and inert atmosphere .

- Hazards : Causes skin (H315) and eye irritation (H319) .

The ethyl variant is expected to have a higher molecular weight (~180.2 g/mol) due to the additional CH₂ group.

Other Isonicotinate Esters

Methyl esters of substituted pyridines, such as methyl salicylate (Table 3 in ), exhibit boiling points >200°C, suggesting that Methyl 3-amino-5-ethylisonicotinate may similarly require elevated temperatures for distillation.

Substituent Effects: Ethyl vs. Methyl

- Lipophilicity : The ethyl group likely raises the logP value, enhancing lipophilicity and possibly bioavailability.

- Stability : Bulkier substituents may improve stability against hydrolysis compared to smaller groups like methyl.

Data Table: Comparative Properties

Research Findings and Limitations

- Synthesis and Reactivity: No direct synthesis pathways are described in the evidence. Ethyl-substituted pyridines generally require tailored alkylation steps, which may complicate purification.

- Toxicity : The ethyl variant’s hazards are inferred from its methyl analog, but specific toxicological studies are absent.

- Applications : Methyl isonicotinates are intermediates in pharmaceuticals and agrochemicals. The ethyl derivative could have niche roles in drug design due to enhanced lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.